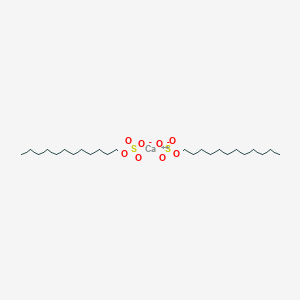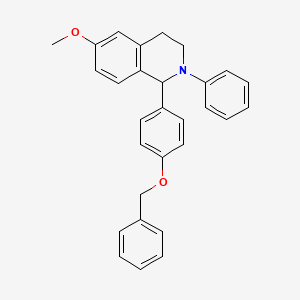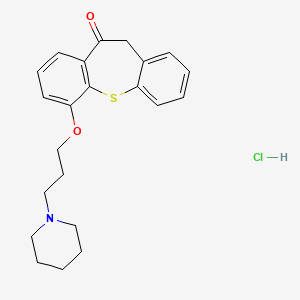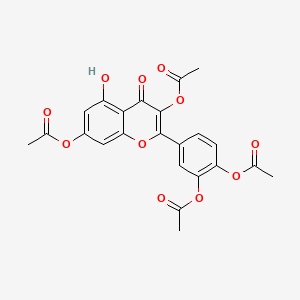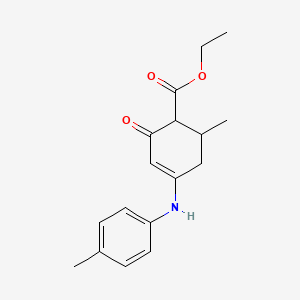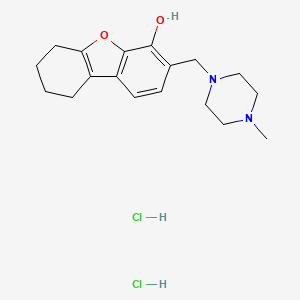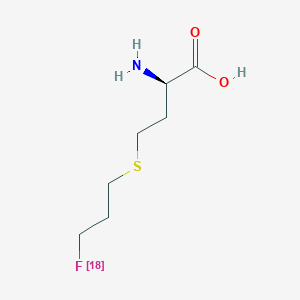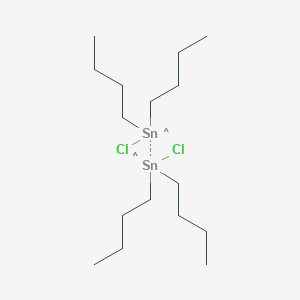
1,1,2,2-Tetrabutyl-1,2-dichlorodistannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2-Tetrabutyl-1,2-dichlorodistannane is an organotin compound with the molecular formula C16H36Cl2Sn2 This compound is characterized by the presence of two tin atoms, each bonded to two butyl groups and one chlorine atom It is a member of the distannane family, which are compounds containing a tin-tin bond
Preparation Methods
The synthesis of 1,1,2,2-Tetrabutyl-1,2-dichlorodistannane typically involves the reaction of tetrabutyltin with chlorine gas. The reaction is carried out under controlled conditions to ensure the selective formation of the dichlorodistannane compound. The general reaction can be represented as follows:
Sn(C4H9)4+Cl2→Sn(C4H9)2Cl2+C4H9Cl
Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain the desired product with high purity.
Chemical Reactions Analysis
1,1,2,2-Tetrabutyl-1,2-dichlorodistannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides. Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reduction reactions can convert the dichlorodistannane to tetrabutyltin. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The chlorine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups, using appropriate reagents like Grignard reagents or organolithium compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1,2,2-Tetrabutyl-1,2-dichlorodistannane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds. Its unique structure makes it a valuable reagent in organometallic chemistry.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of tin-based catalysts and stabilizers for plastics and other materials.
Mechanism of Action
The mechanism of action of 1,1,2,2-Tetrabutyl-1,2-dichlorodistannane involves its interaction with molecular targets such as enzymes and cellular components. The tin atoms in the compound can form bonds with sulfur and oxygen atoms in biological molecules, affecting their function. The pathways involved in its action are still under investigation, but it is believed to interfere with cellular processes by binding to key proteins and enzymes.
Comparison with Similar Compounds
1,1,2,2-Tetrabutyl-1,2-dichlorodistannane can be compared with other organotin compounds, such as:
Tetrabutyltin: Unlike this compound, tetrabutyltin does not contain chlorine atoms and has different reactivity and applications.
Dibutyltin dichloride: This compound has two butyl groups and two chlorine atoms bonded to a single tin atom, making it structurally different and leading to distinct chemical properties.
Tributyltin chloride: With three butyl groups and one chlorine atom, this compound is used as a biocide and has different biological activity compared to this compound.
The uniqueness of this compound lies in its specific tin-tin bond and the presence of both butyl and chlorine groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
54460-70-7 |
|---|---|
Molecular Formula |
C16H36Cl2Sn2 |
Molecular Weight |
536.8 g/mol |
InChI |
InChI=1S/4C4H9.2ClH.2Sn/c4*1-3-4-2;;;;/h4*1,3-4H2,2H3;2*1H;;/q;;;;;;2*+1/p-2 |
InChI Key |
HBTILTFZSUODGO-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Sn](CCCC)Cl.CCCC[Sn](CCCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



